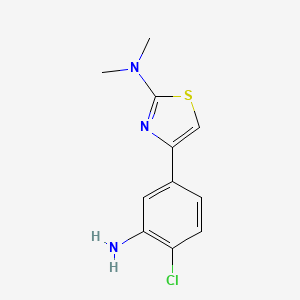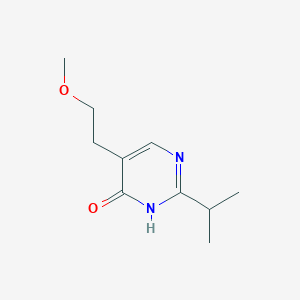
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making this compound a valuable subject of study.
Preparation Methods
This process has been described in detail in various chemical reviews . The synthetic route generally includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can participate in radical reactions, which are crucial for its incorporation into the compound . Common reagents used in these reactions include radical initiators and specific catalysts that facilitate the formation of the desired products. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. . The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making this compound a valuable candidate for drug development. Additionally, it may have applications in the agrochemical industry as a component of pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity . The exact molecular targets and pathways involved depend on the specific application of the compound, whether it is used as a pharmaceutical agent or in other fields.
Comparison with Similar Compounds
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide can be compared with other similar compounds that feature the trifluoromethyl group. These compounds often share similar properties, such as enhanced stability and biological activity the unique structure of this compound, particularly the presence of the pyrazole ring, sets it apart from other trifluoromethyl-containing compounds
Properties
Molecular Formula |
C12H10F3N3O2 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
N-hydroxy-4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzamide |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-6-10(12(13,14)15)16-18(7)9-4-2-8(3-5-9)11(19)17-20/h2-6,20H,1H3,(H,17,19) |
InChI Key |
ZQFYVGKGNWCLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


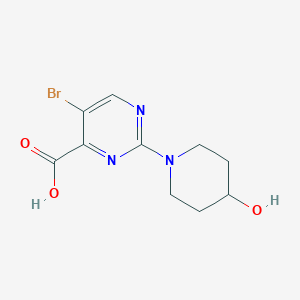
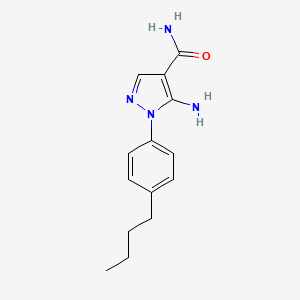

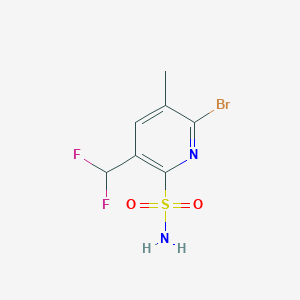

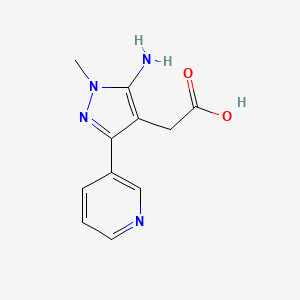

![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)

![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)
